3-o-Tolylamino-propionic acid
Description
Structural Classification and Nomenclature within N-Arylamino Propanoic Acids
3-o-Tolylamino-propionic acid is a specific organic molecule that belongs to the broader class of N-arylamino propanoic acids. Its structure is characterized by a propanoic acid backbone, which is a three-carbon carboxylic acid. libretexts.org The defining feature is the substitution on the nitrogen atom (N-substitution) with an aryl group, specifically an ortho-tolyl group.
The nomenclature of this compound can be systematically deconstructed to understand its structure:
Propanoic acid : This is the parent chain, a three-carbon carboxylic acid (CH₃CH₂COOH). libretexts.orgwikipedia.org The carbon atoms can be numbered starting from the carboxyl group (C1) or designated with Greek letters (α, β) starting from the carbon adjacent to the carboxyl group. libretexts.orgqmul.ac.uk
3-...amino : This indicates that an amino group (-NH-) is attached to the third carbon (C3) of the propanoic acid chain. This position is also known as the β (beta) position, classifying the compound as a β-amino acid. fluorochem.co.uk β-amino acids are noted for their diverse biological and chemical properties. researchgate.net
o-Tolyl : This specifies the nature of the substituent on the amino group. A "tolyl" group is a methyl-substituted phenyl ring (a methylbenzene group). The prefix "o-" (ortho) indicates that the methyl group is at position 2 on the phenyl ring, relative to the point of attachment to the amino nitrogen.
N-Arylamino : This is the general classification for compounds where an aromatic ring (aryl group) is attached to the nitrogen of an amino acid.
Therefore, the systematic name, 3-(o-tolylamino)propanoic acid , precisely describes a propanoic acid molecule with an amino group at the C3 position, which itself is bonded to a tolyl group at the ortho position. An alternative systematic name is 3-[(2-methylphenyl)amino]propanoic acid, which explicitly names the tolyl group.
| Component | Description | Classification |
|---|---|---|
| Propionic Acid | A three-carbon carboxylic acid backbone. wikipedia.org | Carboxylic Acid |
| 3-amino | An amino group is attached at the C3 (β-carbon) position. | β-Amino Acid |
| N-Tolyl | A tolyl (methylphenyl) group is attached to the nitrogen of the amino group. | N-Aryl Derivative |
| ortho- (o-) | Specifies the relative position (C2) of the methyl group on the phenyl ring. | Positional Isomer |
Overview of the Significance of this compound and its Analogues in Chemical and Biological Sciences
While research specifically targeting this compound is limited, its structural analogues within the β-arylamino propanoic acid family are of considerable interest in both chemical and biological sciences. These compounds serve as crucial building blocks in organic synthesis and have been investigated for a wide range of biological activities.
In the chemical sciences, these derivatives are valuable intermediates for creating more complex molecules. The presence of reactive functional groups, such as the carboxylic acid and the secondary amine, allows for further chemical transformations, enabling the synthesis of novel heterocyclic compounds and other derivatives. researchgate.net For instance, the synthesis of N,N-disubstituted β-amino acids with thiazole (B1198619) and other heterocyclic substituents often starts from N-aryl-β-alanine precursors. researchgate.net
In the biological sciences, analogues of this compound have demonstrated a broad spectrum of potential therapeutic applications:
Antimicrobial Activity : Derivatives incorporating thiazole rings, such as 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic acids, have shown antimicrobial properties. researchgate.net A related compound, 3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxide, was found to be active against the pathogen E. coli. orientjchem.org Furthermore, derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid are being explored as promising agents against drug-resistant pathogens. mdpi.com
Anticancer Activity : The β-amino acid scaffold is present in compounds investigated for anticancer properties. researchgate.netresearchgate.net Research into 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives has also indicated potential against chemotherapy-resistant cancers. mdpi.com
Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes. For example, 3-heteroaroylamino-propionic acid derivatives are known inhibitors of cathepsin A, a protease implicated in cardiovascular diseases like heart failure and atherosclerosis. google.com Similarly, related sulfonamide compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and arthritis.
Neurological Activity : Analogues of 3-aminopropionic acid (β-alanine) have been studied as potential treatments for epilepsy, based on a model of a pharmacophore that targets the glial γ-aminobutyric acid (GABA)-uptake site. researchgate.net
| Analogue Class | Biological Activity | Potential Application |
|---|---|---|
| 3-Heteroaroylamino-propionic acid derivatives | Inhibition of Cathepsin A. google.com | Cardiovascular diseases (e.g., atherosclerosis, heart failure). google.com |
| Thiazole-containing N-tolylamino propanoic acids | Antimicrobial activity. researchgate.net | Infectious diseases. researchgate.net |
| 3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxide | Antibacterial activity. orientjchem.org | Infectious diseases. orientjchem.org |
| Analogues of 3-aminopropionic acid (β-alanine) | Anti-seizure activity. researchgate.net | Epilepsy. researchgate.net |
| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | Activity against drug-resistant pathogens and cancer. mdpi.com | Infectious diseases, Oncology. mdpi.com |
| 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | Inhibition of matrix metalloproteinases (MMPs). | Cancer metastasis, arthritis. |
Historical Development of Research on β-Amino Arylamino Propanoic Acid Derivatives
Research into β-amino acids and their derivatives has evolved significantly over the past century. Early synthetic methods laid the groundwork for accessing these valuable compounds. Notably, methods for preparing β-amino acids were described as early as 1935. google.com One of the classic approaches is the Rhodionow synthesis, reported in 1953, which provided a foundational route to these structures. google.com
The latter half of the 20th century saw the development of more refined and versatile synthetic strategies. A key focus has been on achieving stereoselectivity, as the biological activity of chiral molecules often depends on their specific enantiomeric form. researchgate.net Research in the 1990s, for example, advanced the field of asymmetric catalytic synthesis, enabling highly enantioselective hydrogenation to produce β-branched amino acids. acs.org
In recent decades, the synthetic toolkit has expanded further. A 2009 review highlighted the ongoing challenges and progress in the enantioselective synthesis of β-amino acids suitable for creating β-peptides, which are peptides composed of β-amino acids that can form stable secondary structures. researchgate.net Modern organic chemistry continues to provide innovative solutions, such as the development of methods for the β-arylation of carboxylic acids, which offers a direct way to form the carbon-aryl bond characteristic of many of these derivatives. unifi.it This continuous development of synthetic methodologies has been crucial for exploring the full potential of β-amino arylamino propanoic acids in medicinal chemistry and materials science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWJUKTMCSHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368659 | |
| Record name | 3-o-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23947-32-2 | |
| Record name | 3-o-Tolylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 O Tolylamino Propionic Acid and Its Derivatives
Direct Synthesis Approaches to 3-o-Tolylamino-propionic Acid
The direct formation of the this compound scaffold can be achieved through several established chemical reactions. These methods primarily focus on the formation of the crucial carbon-nitrogen bond between the o-toluidine (B26562) moiety and the propionic acid backbone.
Michael Addition Reactions for N-Arylamino Propanoic Acid Scaffolds
The aza-Michael addition, a specific type of Michael reaction, is a powerful tool for the synthesis of β-amino acids, including N-arylamino propanoic acids. wikipedia.org This reaction involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound synthesis, o-toluidine acts as the nucleophile, and an acrylic acid derivative serves as the Michael acceptor.
This approach has been successfully employed in the synthesis of related N-arylamino propanoic acid structures. For instance, the reaction of various amines with 3-(4-phenylbenzoyl)acrylic acid in xylene has been shown to yield the corresponding 2-N-arylamino-3-(4'-phenylbenzoyl)propionic acids. This demonstrates the general applicability of the Michael addition for creating the core structure of N-arylamino propanoic acids. The reaction proceeds via the addition of the amine to the β-carbon of the α,β-unsaturated acid.
A photochemical strategy has also been developed for Michael addition reactions involving cyclopropenes, leading to densely functionalized cyclopropanes. chemrxiv.org This method involves the light-mediated generation of transient cyclopropenyl α,β-unsaturated esters, followed by nucleophilic addition. chemrxiv.org While not a direct synthesis of this compound, it highlights innovative approaches to Michael additions that could be adapted for this purpose.
Amination Reactions for Arylamino Propanoic Acid Synthesis
Amination reactions provide another direct route to arylamino propanoic acids. These reactions involve the formation of a carbon-nitrogen bond through various catalytic or non-catalytic methods. Palladium-catalyzed amination reactions, for example, have been utilized for the synthesis of arylamino and alkylamino porphyrins from brominated porphyrin precursors and amines. researchgate.net
The amination of acrylic acid derivatives is a common strategy. For example, the reaction of 3-(4-phenylbenzoyl)acrylic acid with o-toluidine in refluxing xylene yields 2-N-o-tolylamino-3-(4'-phenylbenzoyl)propionic acid. This reaction exemplifies a direct amination approach to a structurally related compound.
Furthermore, domino reactions involving intermolecular allylic amination have been developed to rapidly synthesize multi-functionalized fused pyrroles. nih.gov These reactions demonstrate the formation of C(sp³)–N bonds in a one-pot operation, a strategy that could be conceptually applied to the synthesis of this compound. nih.gov
Advanced Synthetic Strategies for this compound Analogues
Beyond the direct synthesis of the parent compound, significant research has focused on developing advanced strategies to produce analogs of this compound with specific stereochemistry or through environmentally friendly methods.
Stereoselective Synthesis of N-Arylamino Propanoic Acids
The stereoselective synthesis of N-arylamino propanoic acids is of great interest, as the biological activity of chiral molecules often depends on their specific stereoisomeric form. Various methods have been developed to achieve high levels of stereocontrol.
One approach involves the use of chiral auxiliaries. For instance, Schöllkopf's chiral auxiliary has been used in the synthesis of heterocyclic analogs of α-aminoadipic acid. researchgate.net A similar strategy could be adapted for the asymmetric synthesis of this compound. Another method utilizes photoredox catalysis for the stereoselective synthesis of unnatural α-amino acids. chemrxiv.org This protocol uses an organic acridinium-based photocatalyst to facilitate the radical addition to a chiral sulfinyl imine. chemrxiv.org
Intramolecular α-arylation of non-racemic enolates has also been shown to be a highly stereoselective method for preparing α-quaternary α-amino acid derivatives. rsc.org This "one-pot" conversion proceeds with high asymmetric induction determined by an intermediate non-racemic enolate. rsc.org
Sustainable and Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use safer reagents, and minimize energy consumption.
Derivatization Strategies of the this compound Structural Motif
The structural motif of this compound offers multiple points for derivatization, allowing for the creation of a diverse library of compounds with potentially unique properties. The primary sites for modification are the carboxylic acid group, the secondary amine, and the aromatic ring.
The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amide bond formation is also a common transformation, often facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). diva-portal.org A straightforward derivatization method using 3-nitrophenylhydrazine (B1228671) (3-NPH) has been developed for the analysis of short-chain fatty acids and tricarboxylic acid cycle metabolites, which could be applied to this compound. diva-portal.org
The secondary amine can undergo N-alkylation or N-arylation. N-arylation of amino acid derivatives has been achieved using unsymmetric diaryliodonium salts in a transition-metal-free approach. researchgate.net
The aromatic ring of the o-tolyl group can be modified through electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Functionalization of the Carboxylic Acid Moiety in this compound Derivatives
The carboxylic acid group is a primary site for chemical modification in this compound and related N-arylamino propanoic acids, serving as a gateway to a diverse array of functional groups and more complex molecules. researchgate.net The conversion of this acidic proton allows for transformations that can significantly alter the molecule's chemical and physical properties.
A key and widely used transformation is the conversion of the carboxylic acid into an acid hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then reacting the ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This hydrazide derivative is a crucial and versatile intermediate, serving as a direct precursor for the synthesis of hydrazones and various heterocyclic rings like triazoles. researchgate.netchemistryjournal.net
Beyond hydrazides, the carboxylic acid can be converted into other functional groups through standard organic reactions. These include amides, through coupling with various amines using activating agents like EDC or DCC, and esters, via reactions with different alcohols under acidic conditions. These reactions are fundamental in expanding the chemical space of these derivatives. The process of nucleophilic substitution at the acyl group is the cornerstone of these transformations, where the hydroxyl group of the carboxylic acid is replaced by other nucleophiles such as amines (aminolysis) or alcohols (alcoholysis). msu.edu
Table 1: Key Functionalizations of the Carboxylic Acid Group
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | Highly reactive intermediate for synthesis of esters and amides. msu.edu |
| Carboxylic Acid (-COOH) | R'OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR') | Increases lipophilicity; precursor for hydrazides. researchgate.netmsu.edu |
| Carboxylic Acid (-COOH) | R'NH₂, Coupling Agents (EDC, DCC) | Amide (-CONHR') | Introduces new substituent groups and potential hydrogen bonding sites. |
Substituent Effects and Modifications on the o-Tolyl and Propanoic Acid Moieties
The chemical behavior and properties of this compound derivatives are significantly influenced by the substituents attached to both the aromatic tolyl ring and the aliphatic propanoic acid backbone.
The propanoic acid moiety also offers sites for modification beyond the terminal carboxylic acid. Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds on the alkyl chain. Specifically, palladium-catalyzed β-methylene C(sp³)–H arylation allows for the introduction of various aryl groups at the carbon adjacent to the carboxylic acid. nih.gov This transformation provides a novel disconnection for the alkylation of arenes using simple aliphatic acids and significantly expands the structural diversity achievable from a basic propanoic acid scaffold. nih.gov
Table 2: Influence of Substituents on Aryl and Propanoic Moieties
| Moiety | Modification Type | Example Substituents | Potential Effects |
|---|---|---|---|
| o-Tolyl | Electron-Donating Groups | -OCH₃, -C₂H₅ | Increase electron density on the aryl ring; can enhance biological activity. conicet.gov.ar |
| o-Tolyl | Electron-Withdrawing Groups | -F, -Cl, -Br | Modify lipophilicity and electrostatic interactions; can favor activity against different biological strains. conicet.gov.ar |
Incorporation of Heterocyclic Fragments in N-Arylamino Propanoic Acid Derivatives (e.g., Thiazole (B1198619), Triazole, Hydrazone)
A major strategy in the derivatization of N-arylamino propanoic acids involves the incorporation of heterocyclic rings, which are known pharmacophores in many biologically active compounds. researchgate.netlmaleidykla.ltmdpi.com Thiazole, triazole, and hydrazone moieties are commonly introduced to create novel chemical entities.
Thiazole Derivatives: The Hantzsch reaction is a classic and effective method for constructing a thiazole ring on an N-arylamino propanoic acid scaffold. researchgate.netresearchgate.net The synthesis typically begins with the N-aryl-β-amino acid, which is first reacted with a thiocyanate (B1210189) source to form an N-thiocarbamoyl derivative (a thiourea). This intermediate is then cyclized by reacting it with an α-halocarbonyl compound, such as a phenacyl bromide, to yield the final N,N-disubstituted aminothiazole propanoic acid. researchgate.netresearchgate.net This approach allows for diversity at both the N-aryl group and the 4-position of the thiazole ring.
Hydrazone Derivatives: Hydrazones are readily synthesized from the hydrazide derivatives of this compound. researchgate.net As detailed in section 2.3.1, the carboxylic acid is converted to its corresponding hydrazide. This hydrazide intermediate then undergoes a condensation reaction with a wide variety of aldehydes or ketones. researchgate.netmdpi.com This reaction is generally high-yielding and provides a straightforward method to attach diverse aryl or alkylidene fragments to the propanoic acid backbone via a hydrazone linker. chimicatechnoacta.ru
Triazole Derivatives: The versatile hydrazide intermediate is also a key building block for forming triazole rings. For example, 1,2,4-triazole (B32235) derivatives can be synthesized from the acid hydrazide through a multi-step, one-pot reaction. chemistryjournal.net The process can involve reacting the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then treated with hydrazine hydrate to cyclize into a 4-amino-5-mercapto-1,2,4-triazole. chemistryjournal.net This triazole ring can be further functionalized, offering another layer of chemical diversity.
Table 3: Synthesis of Heterocyclic Derivatives
| Target Heterocycle | Key Intermediate | Primary Synthetic Method | Reagents |
|---|---|---|---|
| Thiazole | N-Thiocarbamoyl derivative | Hantzsch Thiazole Synthesis | α-Halocarbonyl compounds (e.g., phenacyl bromides). researchgate.netresearchgate.net |
| Hydrazone | Acid Hydrazide | Condensation Reaction | Various aldehydes or ketones. researchgate.netmdpi.com |
Chemical Transformations and Reaction Mechanisms of 3 O Tolylamino Propionic Acid Derivatives
Reactivity of the Carboxylic Acid Group in 3-o-Tolylamino-propionic Acid Derivatives
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and reactions with organometallic species.
Esterification of the carboxylic acid group is a fundamental transformation. In a study on similar N-aryl-substituted β-amino acids, derivatives were synthesized via esterification reactions. mdpi.com This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. More advanced catalytic systems, such as zwitterionic compounds, have also been developed to facilitate the esterification of carboxylic acids with alcohols under mild conditions. google.com
Table 1: Examples of Esterification Reactions Data is illustrative and based on analogous structures.
| Reactant | Reagent/Catalyst | Product Type | Reference |
| N-Aryl-β-amino acid | Various Alcohols, Acid Catalyst | Corresponding Ester | mdpi.com |
| 3-Phenylpropionic acid | Ethanol, Zwitterionic Catalyst | Ethyl 3-phenylpropanoate | google.com |
The formation of amide bonds from the carboxylic acid group is a key strategy for extending the molecular framework. This is commonly achieved by activating the carboxylic acid with a coupling reagent before reacting it with an amine. researchgate.net Standard coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU) are also effective. researchgate.net
Table 2: Amidation and Peptide Coupling Methods
| Method | Activating/Coupling Reagents | Key Features | Reference |
| Carbodiimide Coupling | EDC, DCC, HOBt, NHS | Widely used, forms an O-acylisourea intermediate. researchgate.net | researchgate.net |
| Phosphonium/Uronium Salts | PyBOP, HATU | High efficiency for peptide bond formation. researchgate.net | researchgate.net |
| Micro-flow Synthesis | Acyl N-methylimidazolium cations | Effective for sterically hindered amino acids. nagoya-u.ac.jp | nagoya-u.ac.jp |
| Umpolung Amide Synthesis | α-bromo nitroalkane, NIS, K₂CO₃ | Reverses the polarity of reactants. nih.gov | nih.gov |
| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | Forms hydrazide derivatives from esters. mdpi.com | mdpi.com |
The direct reaction of a free carboxylic acid with highly nucleophilic organometallic reagents like Grignard or organolithium reagents is generally unproductive, as the acidic proton is simply abstracted. libretexts.org Therefore, the acid is typically converted to an ester or acyl chloride first. libretexts.org The reaction of an ester derivative with an excess of a Grignard or organolithium reagent results in a double addition, yielding a tertiary alcohol after workup. libretexts.orgyoutube.comlibretexts.org The mechanism proceeds through a tetrahedral intermediate, elimination of the alkoxy leaving group to form a ketone, and a subsequent second nucleophilic attack on the ketone intermediate. youtube.comlibretexts.org
Alternatively, less reactive organometallic reagents can be used for more controlled transformations. For instance, organocuprates (Gilman reagents) can convert acyl chlorides to ketones without proceeding to the tertiary alcohol. libretexts.org In a different approach, reactions of related heterocyclic propionic acids with organotin oxides have been shown to form mononuclear organometallic tin esters, where the ligand coordinates to the tin atom through the carboxylate group. researchgate.net
Amidation and Peptide Coupling Strategies for this compound Derivatives
Reactivity of the Amine Functionality in this compound Derivatives
The secondary amine in the this compound structure provides another handle for chemical modification, primarily through N-alkylation and N-acylation, or by participating in cyclization reactions.
N-acylation of the secondary amine is a common transformation, often achieved using acyl chlorides or anhydrides under basic conditions. More sophisticated methods utilize carbonylazole derivatives, such as carbonylimidazoles, which can act as chemoselective acylating agents. escholarship.org The reactivity of these reagents can be enhanced through catalysis with pyridinium (B92312) salts or Lewis acids that coordinate to the distal nitrogen of the imidazole (B134444) ring. escholarship.org
N-alkylation introduces an alkyl group onto the nitrogen atom. This transformation, along with N-acylation, is a frequently used strategy for creating structural analogs of pharmacologically active agents. google.com Modern electrochemical methods are also being explored for the N-alkylation and N-acylation of related nitrogen-containing compounds, offering mild, catalyst-free conditions. rsc.org
Table 3: Selected N-Alkylation and N-Acylation Methods
| Reaction Type | Reagents | Key Features | Reference |
| N-Acylation | Acyl Chlorides | Standard method, requires base. | |
| N-Acylation | Carbonylimidazoles | Chemoselective; can be activated by acid catalysts. escholarship.org | escholarship.org |
| N-Alkylation/Acylation | Electrochemical Methods | Mild, oxidant- and metal-free conditions. rsc.org | rsc.org |
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The propionic acid backbone provides a three-carbon unit that can participate in cyclization reactions with the nitrogen atom or with external reagents.
Studies have shown that N-substituted β-alanines, which share the core structure of this compound, can be converted to derivatives of tetrahydropyridone and dihydropyrimidinedione. researchgate.net Furthermore, cyclization reactions of N-monosubstituted thioureas with 1,3-reactive derivatives of propionic acid have been reported to yield six-membered heterocycles like pyrimidinones (B12756618) and thiazines. nih.gov Such cyclization strategies represent a powerful tool for generating novel molecular scaffolds from simple amino acid precursors. google.com
Mechanistic Investigations of Synthetic Pathways and Chemical Transformations involving this compound Derivatives
Elucidation of Reaction Intermediates and Transition States
The transformation of this compound and its derivatives can proceed through various intermediates and transition states, depending on the reaction conditions. While specific studies on this compound are limited, research on analogous N-arylamino propanoic acids provides valuable models for understanding its reactivity.
One significant area of investigation is the gas-phase pyrolysis of N-arylamino propanoic acids. For instance, the thermal decomposition of 3-(N-phenylamino)-propanoic acid has been proposed to proceed through a four-membered cyclic transition state. researchgate.net This type of concerted mechanism involves the simultaneous breaking and formation of several bonds, avoiding the formation of high-energy ionic intermediates. Theoretical studies using ab initio self-consistent field (SCF) methods support the existence of such a cyclic transition state in the pyrolysis of β-N-arylamino propanoic acids, leading to the formation of anilines and acrylic acid. researchgate.net In contrast, the pyrolysis of α-N-arylamino propanoic acids is suggested to proceed via a five-membered cyclic polar transition state, yielding different fragmentation products, namely carbon monoxide, acetaldehyde, and the corresponding aniline. researchgate.net
In solution-phase synthesis, the formation of N-aryl-β-alanines, such as this compound, can occur through the reaction of an aromatic amine with a suitable propanoic acid derivative. For example, the reaction of 2-aminophenol (B121084) with acrylic acid is known to proceed through a di(propanoic)acid intermediate, specifically 3,3'-((2-hydroxyphenyl)azanediyl)di(propanoic)acid. researchgate.net This intermediate is formed by the double Michael addition of the amine to acrylic acid.
Enzymatic transformations also offer insights into reaction intermediates. In the biosynthesis of β-amino acids, enzymes like phenylalanine aminomutase (PAM) catalyze the amination of cinnamic acid derivatives. Mechanistic proposals for this transformation include the formation of a carbanion intermediate. rug.nl This intermediate is generated after the conjugate addition of an amino group, which increases the acidity of the C-3 proton, facilitating its removal and subsequent rearrangement. rug.nl While this is a biological system, the principles of intermediate formation can inform the design of chemical catalysts.
Computational chemistry has become an indispensable tool for elucidating the structures of transient species that are difficult to observe experimentally. rsc.org Methods like Density Functional Theory (DFT) are used to model the potential energy surface of a reaction, allowing for the characterization of transition state geometries and the calculation of their relative energies. nih.gov For complex reactions, such as palladium-catalyzed C-N bond formation to synthesize N-arylamino acids, computational studies can help identify key palladacycle intermediates and elucidate the catalytic cycle. acs.org
Kinetic and Thermodynamic Aspects of N-Arylamino Propanoic Acid Transformations
The rates and equilibria of chemical reactions involving N-arylamino propanoic acids are governed by kinetic and thermodynamic parameters. These quantitative data are essential for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.
Kinetic studies on the gas-phase pyrolysis of N-arylamino propanoic acids have provided valuable data on their thermal stability and decomposition pathways. The pyrolysis of 2-(N-phenylamino)propanoic acid and its aryl-substituted derivatives has been shown to be a homogeneous, first-order elimination reaction. researchgate.net The Arrhenius parameters, activation energy (Ea) and pre-exponential factor (A), have been determined for these reactions, as summarized in the table below.
| Substituent on Phenyl Ring | log A (s⁻¹) | Ea (kJ mol⁻¹) |
|---|---|---|
| H | 11.98 ± 1.71 | 158.1 ± 17.4 |
| p-OCH₃ | 12.27 ± 1.44 | 132.8 ± 8.4 |
| p-CH₃ | - | - |
| p-Cl | - | - |
Data for the pyrolysis of 2-(N-arylamino)propanoic acids. The data for p-CH₃ and p-Cl derivatives were mentioned as being studied but specific values were not provided in the cited source. researchgate.net
The thermodynamic aspects of these transformations determine the position of equilibrium and the relative stability of reactants, intermediates, and products. For instance, in intramolecular cyclization reactions, thermodynamic control favors the formation of the most stable ring system. rsc.org The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) are key parameters that define the Gibbs free energy of activation (ΔG‡), which ultimately controls the reaction rate. For example, in a related intermolecular Diels-Alder reaction, the activation enthalpy was found to be 25.7 kcal·mol⁻¹, with an activation entropy of -44.8 cal·mol⁻¹·K⁻¹. mdpi.com While not directly applicable to this compound transformations, these values illustrate the thermodynamic parameters that are typically considered.
The thermodynamics of propanoic acid itself can provide a baseline for understanding its derivatives. The standard enthalpy of formation (ΔfH°) for liquid propanoic acid is approximately -510.8 kJ/mol. nist.gov The introduction of the o-tolylamino group will significantly alter the thermodynamic properties of the molecule.
In enzymatic reactions, such as the hydroamination of fumarate (B1241708) with arylamines catalyzed by EDDS lyase, kinetic analysis reveals the substrate scope and efficiency of the catalyst. For the reaction with m-toluidine, a close analogue to o-toluidine (B26562), high conversions (87-97%) and good isolated yields (53-84%) were achieved, indicating favorable kinetics for the formation of the corresponding N-aryl-aspartic acid derivative. acs.org
Spectroscopic and Structural Characterization of 3 O Tolylamino Propionic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton NMR (¹H NMR) Analysis of 3-o-Tolylamino-propionic Acid and Analogues
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 3-arylaminopropanoic acid derivative, distinct signals are expected for the aromatic protons, the protons of the propionic acid backbone, and any substituents on the aromatic ring.
For a related compound, 3-(p-tolylamino)propanoic acid, the ¹H NMR spectrum would show characteristic signals. The protons of the methyl group on the tolyl ring would appear as a singlet. The aromatic protons would exhibit a pattern typical of a para-substituted benzene (B151609) ring. The two methylene (B1212753) groups of the propanoic acid chain would appear as triplets due to coupling with each other.
A study on 3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxide, an analogue, showed specific chemical shifts: a singlet for the methyl protons at δ 2.2 ppm, and a series of doublets for the aromatic protons between δ 7.3 and 8.4 ppm, with the NH proton appearing as a singlet at δ 10.8 ppm. orientjchem.orgsemanticscholar.org Another related structure, (S)-2-amino-3-(7-(o-tolylamino)-1H-indol-3-yl)propanoic acid, displayed chemical shifts for the methyl group at δ 18.1 ppm and complex aromatic signals. rsc.org
The deshielding effect of the carboxylic acid group shifts the signals of adjacent protons to a higher frequency (2.5-3.0 ppm). libretexts.org
Table 1: Representative ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxide orientjchem.orgsemanticscholar.org | -CH₃ | 2.2 | singlet |
| Aromatic-H | 7.3 - 8.4 | doublets | |
| N-H | 10.8 | singlet |
Carbon-13 NMR (¹³C NMR) Analysis of this compound and Analogues
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
For this compound, one would expect to see signals for the three carbons of the propionic acid moiety (the carboxyl carbon, and two methylene carbons), the six carbons of the tolyl group, and the methyl carbon. The chemical shift of the carboxyl carbon is typically found in the range of 170-185 ppm.
In the analogue 3-(o-tolylamino)benzo[d]isothiazole 1,1-dioxide, the ¹³C NMR spectrum in DMSO-d6 showed a range of signals corresponding to the aromatic carbons and the methyl group. orientjchem.orgsemanticscholar.org Similarly, for (S)-2-amino-3-(7-(o-tolylamino)-1H-indol-3-yl)propanoic acid, the carboxyl carbon (C=O) appeared at δ 172.4 ppm, while the methyl carbon (-CH₃) was observed at δ 18.1 ppm. rsc.org The carbon atoms in propanoic acid itself show three distinct chemical environments. docbrown.info
Table 2: Representative ¹³C NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| (S)-2-amino-3-(7-(o-tolylamino)-1H-indol-3-yl)propanoic acid rsc.org | C=O | 172.4 |
| -CH₃ | 18.1 | |
| Propanoic Acid docbrown.info | C=O | ~175-180 |
| -CH₂- | ~30-40 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the alkyl chain will be observed around 2850-3100 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. The presence of a tolyl group will also result in characteristic C-H out-of-plane bending vibrations in the fingerprint region.
For a related polyester, characteristic peaks were observed for the C=O stretch at 1721 cm⁻¹, the C-C-O stretch at 1245 cm⁻¹, and the O-C-C stretch at 1100 cm⁻¹. spectroscopyonline.com
Table 3: Typical Infrared Absorption Frequencies
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Secondary Amine | N-H stretch | 3300-3500 | Moderate |
| Alkyl/Aromatic | C-H stretch | 2850-3100 | Moderate to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol . scbt.com
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH), the cleavage of the C-C bond adjacent to the nitrogen atom, and fragmentation of the tolyl group.
In studies of related compounds, such as 3-(alkyl/arylamino)benzo[d]isothiazole derivatives, mass spectra were determined using the direct inlet probe technique. orientjchem.orgsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For example, HRMS analysis of (S)-2-amino-3-(5-(o-tolylamino)-1H-indol-3-yl)propanoic acid, an analogue, yielded a measured m/z of 310.1543, which was consistent with the calculated value of 310.1556 for its molecular formula C₁₈H₂₀N₃O₂ [M+H]⁺. rsc.org
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring.
The electronic transitions in the aromatic ring (π → π* transitions) typically occur below 280 nm. The presence of the amino and carboxyl groups as substituents on the aromatic system can cause a shift in the position and intensity of these absorption bands. The carbonyl group of the carboxylic acid has a weak n → π* transition at a longer wavelength, generally above 270 nm. masterorganicchemistry.com Studies on various organic acids have shown that aromatic acids exhibit strong absorption in the UV region. copernicus.org
X-ray Crystallography for Three-Dimensional Structural Elucidation
Solid-State Structural Analysis and Conformational Preferences
The solid-state structure of a molecule is crucial for understanding its physical and chemical properties. For this compound, X-ray crystallography would reveal the precise spatial arrangement of the tolyl group, the amino linker, and the propionic acid chain. This includes the determination of torsional angles, which define the molecule's conformation. The conformation of the propionic acid side chain, for instance, can be categorized by the dihedral angles along its backbone. A recent study on 3,5-bistrifluoromethylhydrocinnamic acid highlighted the importance of substituent effects on the conformational preferences of the propanoic acid side chain, which can adopt either a trans or a gauche conformation. acs.org
While extensive searches of scientific databases did not yield specific experimental crystallographic data for this compound, the following table illustrates the type of information that would be obtained from such an analysis. The data presented is hypothetical and serves as an example of a typical crystallographic data table.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 16.789 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 912.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.305 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 384 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5678 |
| Independent reflections | 2098 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.068, wR2 = 0.145 |
This table is for illustrative purposes only as no published experimental data for this compound could be located.
The conformation of the molecule in the solid state is influenced by a delicate balance of intramolecular and intermolecular forces. The relative orientation of the o-tolyl group and the propionic acid moiety would be of particular interest, as steric hindrance from the ortho-methyl group could lead to specific rotational preferences around the C-N bond.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.commjcce.org.mknih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
The results of a Hirshfeld surface analysis are often presented as a 2D "fingerprint plot," which summarizes the intermolecular contacts. Different types of interactions appear in distinct regions of the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.
Hypothetical Hirshfeld Surface Analysis Data for this compound
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 30.5 |
| C···H/H···C | 18.3 |
| N···H/H···N | 4.1 |
| C···C | 1.5 |
| Other | 0.4 |
This table is for illustrative purposes only as no published experimental data for this compound could be located.
The red spots on a Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, which are typically hydrogen bonds. nih.gov The analysis of these surfaces provides a detailed picture of the supramolecular architecture, which is essential for understanding properties like solubility, melting point, and polymorphism.
Computational Chemistry and Theoretical Studies of 3 O Tolylamino Propionic Acid and Its Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. aspbs.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structures, optimized geometries, and energy landscapes. openaccessjournals.commdpi.com
Density Functional Theory (DFT) Studies of Optimized Geometries and Electronic Structures of N-Arylamino Propanoic Acids
Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties due to its balance of accuracy and efficiency. arxiv.orgmdpi.com DFT studies on N-arylamino propanoic acids and related structures allow for the determination of optimized molecular geometries and electronic properties. mdpi.comdp.tech These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
For instance, DFT calculations can be used to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cyberleninka.ruscielo.org.mx The energy difference between HOMO and LUMO, known as the band-gap energy, is critical for understanding a molecule's chemical reactivity and stability. scielo.org.mx A smaller gap suggests higher reactivity. scielo.org.mx Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, and dipole moment, which provide a detailed picture of the molecule's electronic behavior. cyberleninka.ruscielo.org.mx
Generalized Gradient Approximation (GGA) functionals, such as BP86, are often efficient for geometry optimizations, while hybrid functionals may be used for more accurate property evaluations on the optimized structures. nih.gov The choice of basis set, such as 6-31G(d,p) or cc-pVQZ, also plays a significant role in the accuracy of the results. arxiv.org
Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for a series of N-arylamino propanoic acid analogues.
Table 1: Calculated Electronic Properties of N-Arylamino Propanoic Acid Analogues using DFT
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Analogue 1 | -6.342 | -2.904 | 3.438 | 14.675 |
| Analogue 2 | -6.689 | -2.084 | 4.605 | 4.623 |
| Analogue 3 | -5.981 | -2.532 | 3.449 | 8.712 |
| Analogue 4 | -6.125 | -2.788 | 3.337 | 10.256 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for 3-o-Tolylamino-propionic acid.
Ab Initio Methods for Conformational Landscapes and Relative Stabilities
Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. openaccessjournals.comboku.ac.at These methods are employed to explore the conformational landscape of molecules like this compound, identifying different stable and transient structures (conformers) and their relative energies. boku.ac.at Understanding the conformational flexibility is crucial as it can influence the molecule's biological activity and physical properties.
High-level ab initio methods can be used to construct detailed free energy landscapes for chemical reactions and conformational changes. rsc.org For flexible molecules, multiple conformations may exist with small energy differences. Computational studies can predict the relative stabilities of these conformers, which is essential for understanding which shapes the molecule is likely to adopt under certain conditions. boku.ac.at
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com This method provides a "movie" of molecular motion, offering insights into the dynamic behavior of this compound and its analogues in various environments, such as in solution. mdpi.comnih.gov
MD simulations are particularly useful for:
Assessing Flexibility: Quantifying the mobility of different parts of a molecule. nih.gov
Conformational Changes: Observing how the molecule changes its shape over time, which is critical for its function and interactions. researchgate.net
Solvent Effects: Understanding how the surrounding solvent molecules influence the structure and dynamics of the solute. mdpi.com
Binding Interactions: Simulating the process of a ligand binding to a protein, which is invaluable in drug design. mdpi.comnih.gov
The simulations start from an initial structure, often obtained from experimental data or quantum chemical calculations, and use a force field to describe the interactions between atoms. researchgate.netmdpi.com The stability of a protein-ligand complex, for example, can be evaluated by monitoring properties like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.netresearchgate.net These models are essential tools in drug discovery and materials science for predicting the properties of new compounds. researchgate.netcmu.ac.th
Development of Predictive Models for Biological Activity Profiles
QSAR models are developed by finding a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. researchgate.netchemrxiv.org These models can then be used to predict the activity of new, unsynthesized derivatives. cmu.ac.thnih.gov
The process typically involves:
Data Set Collection: A series of compounds with known biological activities is compiled. cmu.ac.th
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. researchgate.netresearchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build the QSAR equation. chemrxiv.orgnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
For derivatives of this compound, QSAR models could be developed to predict activities such as anti-inflammatory or antimicrobial effects. researchgate.netnih.gov For example, a study on propionic acid derivatives found a positive correlation between antimicrobial activity and the valence first-order molecular connectivity index. researchgate.net
Correlation of Molecular Descriptors with Observed Chemical and Biological Properties
The core of QSAR/QSPR is identifying which molecular descriptors have the most significant impact on the property of interest. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.netscirp.org
Examples of descriptor categories include:
Topological descriptors: Describe the connectivity of atoms. researchgate.net
3D-Descriptors: Depend on the three-dimensional coordinates of the atoms, such as molecular shape and volume. researchgate.net
Quantum-chemical descriptors: Derived from quantum mechanics, including HOMO/LUMO energies and dipole moment. scirp.org
A QSAR study on certain 2-phenylamino-benzoic acid derivatives revealed a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities. researchgate.net Similarly, for derivatives of this compound, identifying key descriptors can guide the design of new compounds with enhanced biological activity. cmu.ac.th
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Arylamino Propanoic Acids |
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure and reactivity of this compound can be elucidated through various computational chemistry techniques rooted in density functional theory (DFT). These methods provide valuable insights into the molecule's behavior in chemical reactions by identifying regions susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netresearchgate.net The MEP is calculated as the interaction energy of a positive point charge with the nuclei and electrons of a molecule. researchgate.net Different colors on the MEP map represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.
For this compound, the MEP map is expected to reveal specific charge distribution patterns dictated by its functional groups: the o-tolyl group, the secondary amine, and the carboxylic acid.
Negative Potential (Red/Yellow): The most significant negative potential is anticipated to be localized around the oxygen atoms of the carboxyl group due to their high electronegativity and the presence of lone pairs of electrons. This region is therefore the most likely site for interaction with electrophiles or for hydrogen bonding. The nitrogen atom of the amino group will also exhibit a region of negative potential, making it a potential site for electrophilic attack. The aromatic ring, being an electron-rich system, will also show areas of negative potential, particularly above and below the plane of the ring.
Positive Potential (Blue): The most positive potential is expected to be found around the acidic hydrogen atom of the carboxyl group, making it the most probable site for deprotonation and attack by nucleophiles. The hydrogen atom attached to the secondary amine will also exhibit a positive potential, though likely less intense than the carboxylic hydrogen.
The insights gained from MEP analysis are instrumental in predicting the intermolecular interactions and the chemical reactivity of this compound. For instance, the distinct positive and negative regions suggest how the molecule might orient itself when approaching another reactant or a biological receptor.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Carboxyl Oxygen Atoms | Highly Negative | Red | Susceptible to electrophilic attack; Hydrogen bond acceptor |
| Amino Nitrogen Atom | Negative | Yellow/Orange | Potential site for electrophilic attack; Hydrogen bond acceptor |
| Aromatic Ring | Negative (delocalized) | Green/Yellow | Susceptible to electrophilic aromatic substitution |
| Carboxyl Hydrogen Atom | Highly Positive | Blue | Susceptible to nucleophilic attack/deprotonation; Hydrogen bond donor |
| Amino Hydrogen Atom | Positive | Light Blue | Potential for hydrogen bond donation |
Fukui Functions and Dual Descriptor Indices for Local Reactivity
To gain a more quantitative understanding of local reactivity, Fukui functions and the dual descriptor are employed. These reactivity descriptors, derived from conceptual DFT, pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction. wikipedia.orgresearchgate.net
The Fukui function , denoted as f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org In practice, condensed Fukui functions are often calculated for each atomic site. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (addition of an electron). A higher value indicates a greater susceptibility to attack by a nucleophile.
f-(r) : for electrophilic attack (removal of an electron). A higher value suggests a greater susceptibility to attack by an electrophile.
f0(r) : for radical attack.
The dual descriptor , Δf(r), is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a single, powerful tool for predicting reactivity:
If Δf(r) > 0 , the site is favored for nucleophilic attack .
If Δf(r) < 0 , the site is favored for electrophilic attack . tandfonline.com
For this compound, a theoretical analysis would involve calculating these indices for each atom. Based on the electronic properties of the functional groups, the following trends can be predicted:
Electrophilic Attack (Δf(r) < 0): The highest values for f-(r) (and thus the most negative Δf(r)) are expected to be on the nitrogen atom and the oxygen atoms of the carboxyl group, as these are the most electron-rich and basic sites. The carbon atoms of the aromatic ring, particularly those at the ortho and para positions relative to the amino group, would also be susceptible to electrophilic attack due to the electron-donating nature of the amino group.
Nucleophilic Attack (Δf(r) > 0): The highest values for f+(r) (and thus the most positive Δf(r)) are anticipated for the carbonyl carbon of the propionic acid moiety. This carbon is electron-deficient due to its bonds with two highly electronegative oxygen atoms, making it an excellent site for nucleophilic addition.
These computational descriptors provide a more refined and atom-specific picture of reactivity compared to the broader regions identified by MEP mapping. They are invaluable for predicting the regioselectivity of reactions involving this compound.
Table 2: Predicted Fukui Function and Dual Descriptor Indices for Key Atoms in this compound
| Atom | Description | Predicted f+ | Predicted f- | Predicted Δf(r) | Predicted Reactivity |
| O1 | Carbonyl Oxygen | Low | High | Negative | Electrophilic Attack |
| O2 | Hydroxyl Oxygen | Low | High | Negative | Electrophilic Attack |
| N | Amino Nitrogen | Low | High | Negative | Electrophilic Attack |
| C1 | Carbonyl Carbon | High | Low | Positive | Nucleophilic Attack |
| C(ortho/para) | Aromatic Ring Carbons | Moderate | Moderate | Negative | Electrophilic Attack |
Note: The values in this table are qualitative predictions based on chemical principles and findings for analogous molecules. Actual computational studies would provide quantitative data.
Investigation of Biological Activity and Mechanistic Insights of 3 O Tolylamino Propionic Acid Derivatives in Vitro & Theoretical Approaches
Antimicrobial Research on N-Arylamino Propanoic Acid Derivatives
N-Arylamino propanoic acids and their heterocyclic derivatives have been systematically investigated for their ability to combat microbial growth. The core structure allows for diverse chemical modifications, leading to compounds with varied potency and spectrums of activity against both bacteria and fungi openreviewhub.orglmaleidykla.lt. The inclusion of an aromatic ring is considered a crucial element for the bioactivities observed in these compounds mdpi.com.
Derivatives of N-arylamino propanoic acids have been evaluated against a panel of Gram-positive and Gram-negative bacteria. In studies involving the synthesis of thiazole (B1198619) derivatives from N-phenyl-N-thiocarbamoyl-β-alanines, the resulting compounds were tested against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum researchgate.netresearchgate.net. While many compounds were screened, some exhibited discrete antibacterial activity specifically against the test culture of Mycobacterium luteum researchgate.netresearchgate.net.
Further research into N-substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant activity. For instance, a hydrazone derivative containing a nitro-substituted thiophene (B33073) backbone showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL and against E. coli with an MIC of 8 µg/mL mdpi.com. Studies on a broader class of N-aryl amino acids found that several compounds were active against E. coli, with some inhibiting its growth at concentrations as low as 1.25 mg/mL mdpi.com. Similarly, investigations into N,N-disubstituted aminothiazole derivatives confirmed antibacterial properties against Gram-positive Bacillus species (B. coagulans, B. subtilis, B. megaterium) and Gram-negative Escherichia coli lmaleidykla.lt.
Table 1: Antibacterial Activity of Selected N-Arylamino Propanoic Acid Derivatives
| Compound Class | Target Bacteria | Activity Noted | Source(s) |
|---|---|---|---|
| Thiazole derivatives of 3-(p-tolyl)amino)propanoic acid | Mycobacterium luteum | Exhibited antibacterial activity | researchgate.net, researchgate.net |
| Thiazole derivatives of 3-(p-tolyl)amino)propanoic acid | Staphylococcus aureus, Escherichia coli | Tested, but specific potent activity not highlighted | researchgate.net, researchgate.net |
| Hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Staphylococcus aureus (MRSA) | Potent activity (MIC = 1 µg/mL) | mdpi.com |
| Hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Escherichia coli | Good activity (MIC = 8 µg/mL) | mdpi.com |
The antifungal potential of these derivatives has been a significant area of focus. Synthesized thiazole derivatives of 3-(p-tolyl)amino)propanoic acid were screened against the fungal strains Aspergillus niger and Candida tenuis researchgate.netresearchgate.net. Among the novel thiazole derivatives, specific compounds were identified that exhibited exclusive and potent antifungal activity researchgate.netresearchgate.net. Notably, high efficacy was observed against Aspergillus niger, with MIC values of 0.9 and 1.9 μg/mL, and against Candida tenuis, with an MIC of 7.8 μg/mL researchgate.netresearchgate.net.
In a study focused on 2,4-disubstituted thiazoles derived from N-aryl-N'-benzoylthioureas, compounds containing a p-tolyl moiety, such as 3-(p-tolyl)amino)propanoic acid derivatives, were found to be the most active against A. niger openreviewhub.org. Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown substantial activity against drug-resistant Candida species, including Candida auris, with MICs ranging from 0.5 to 64 µg/mL mdpi.com.
Table 2: Antifungal Activity of Selected N-Arylamino Propanoic Acid Derivatives
| Compound Class | Target Fungi | Activity Noted (MIC) | Source(s) |
|---|---|---|---|
| Thiazole derivatives of 3-(p-tolyl)amino)propanoic acid | Aspergillus niger | 0.9 µg/mL and 1.9 µg/mL | researchgate.net, researchgate.net |
| Thiazole derivatives of 3-(p-tolyl)amino)propanoic acid | Candida tenuis | 7.8 µg/mL | researchgate.net, researchgate.net |
| 2,4-disubstituted thiazoles with p-tolyl moiety | Aspergillus niger, Candida tenuis | Most active compounds in the series | openreviewhub.org |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of N-arylamino propanoic acid derivatives. A key finding is the influence of the aryl substituent. Research has revealed that derivatives featuring a p-tolyl moiety are more active against Candida tenuis and Aspergillus niger than their naphthalenyl analogues openreviewhub.org. This suggests that the electronic and steric properties of the tolyl group are favorable for antifungal activity openreviewhub.org.
Further modifications have shown that the introduction of specific functional groups can dramatically enhance efficacy. For example, incorporating a nitro group into a thiophene backbone of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative markedly improved its activity against both Gram-positive and Gram-negative bacteria mdpi.com. The presence of a carboxyl group in the parent arylpropionic acid structure is also considered important for broad-spectrum pharmacological activity ijpsr.com. Conversely, converting the primary amine of some active compounds to N-methyl or N,N-dimethyl derivatives can lead to a loss of potentiation activity, indicating the importance of this group for interaction with the biological target nih.gov.
Antifungal Efficacy and Target Pathogens (e.g., Aspergillus niger, Candida tenuis)
Anticancer Research on 3-o-Tolylamino-propionic Acid and Related Structures
Beyond antimicrobial applications, derivatives of this compound have been investigated for their potential in oncology. The basic arylpropionic acid structure is a known scaffold for compounds with anticancer properties ijpsr.comresearchgate.net. Research has centered on evaluating their ability to kill cancer cells (cytotoxicity) and inhibit their growth (antiproliferative effects), as well as understanding the molecular pathways they disrupt.
The cytotoxic effects of this class of compounds have been tested against several human cancer cell lines. In one study, dihydrazone derivatives structurally related to this compound were found to have a convincing anticancer effect against triple-negative breast cancer (TNBC) cells in vitro researchgate.net. TNBC is a particularly aggressive form of breast cancer that lacks estrogen, progesterone, and HER-2/Neu receptors, making it difficult to treat with targeted therapies nih.gov.
Studies on structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated their ability to reduce the viability of A549 non-small cell lung cancer cells by 50% mdpi.com. Furthermore, the parent compound, propionic acid (PA), has been reported to induce apoptosis in HeLa cervical cancer cells and increase the sub-G1 cell population, which is a characteristic of cell death mdpi.comnih.gov. This suggests that the propionic acid moiety itself contributes to the anticancer profile of its derivatives mdpi.comnih.gov.
Table 3: In Vitro Anticancer Activity of this compound and Related Structures
| Compound/Derivative Class | Cancer Cell Line | Effect Observed | Source(s) |
|---|---|---|---|
| Dihydrazone derivatives | Triple-Negative Breast Cancer (TNBC) | Convincing anticancer effect | researchgate.net |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability by 50% | mdpi.com |
Understanding the molecular mechanisms behind the anticancer effects of this compound derivatives is key to their development as therapeutic agents. A significant finding is their ability to inhibit cancer cell migration. Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were shown to suppress the migration of A549 lung cancer cells in vitro mdpi.com. The parent compound, propionic acid, has been found to promote epithelial cell migration by inhibiting the expression of β1-integrin, suggesting a potential pathway that its derivatives might also modulate frontiersin.org. Diosgenin, another natural product, has been shown to inhibit breast cancer cell migration by suppressing Vav2 activity and actin polymerization, providing a model for the anti-metastatic potential of such compounds dovepress.com.
Modulation of specific biochemical pathways is another critical mechanism. Studies on propionic acid in HeLa cells revealed that it inhibits the NF-κB and AKT/mTOR signaling pathways mdpi.comnih.gov. The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to autophagy, a process of cellular self-degradation that was observed in the treated HeLa cells mdpi.comdovepress.com. It is plausible that derivatives of this compound leverage similar mechanisms, potentially inducing apoptosis and arresting the cell cycle through the modulation of key signaling proteins like p53 or pathways such as JNK/SAPK researchgate.net.
Structure-Activity Relationship Studies for Anticancer Selectivity and Potency
The structural framework of this compound derivatives has proven to be a versatile backbone for the development of novel anticancer agents. nih.govmdpi.com Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features that govern the potency and selectivity of these compounds against various cancer cell lines.
Further modifications, such as the synthesis of hydrazones, have yielded compounds with variable but sometimes potent cytotoxic effects. nih.govmdpi.com The strategic placement of groups like p-nitro and 2,4-dimethoxy on related naphthoquinone derivatives has resulted in compounds with high potency against a panel of cancer cells including SF295 (central nervous system), HCT8 (colon), MDA-MB435 (melanoma), and HL60 (leukemia), with IC50 values below 2 microM. nih.gov The ortho-nitro and 2,4-dimethoxy substituted versions, in particular, exhibited greater selectivity than the standard doxorubicin. nih.gov
The lipophilicity of these derivatives also plays a crucial role in their cytotoxic activity. uc.pt Studies on related phenolic acid esters have indicated that optimal activity is often achieved at intermediate lipophilicity values. uc.pt This suggests a balance is necessary for effective cell penetration and interaction with intracellular targets. uc.pt The presence and number of hydroxyl groups on the aromatic ring, as well as the length of any ester chains, are also key determinants of the antiproliferative effects. uc.pt
Table 1: Anticancer Activity of Selected this compound Derivatives and Related Compounds
| Compound Derivative | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| 1-Naphthyl substituted hydrazone | A549 (Non-small cell lung cancer) | Reduced cell viability to 42.1% | nih.govmdpi.com |
| 2-Furyl substituted derivative | A549 (Non-small cell lung cancer) | Showed selectivity towards cancer cells over non-cancerous Vero cells. | nih.gov |
| p-Nitro substituted naphthoquinone | SF295, HCT8, MDA-MB435, HL60 | Highly potent with IC50 < 2 µM. | nih.gov |
| 2,4-Dimethoxy substituted naphthoquinone | SF295, HCT8, MDA-MB435, HL60 | Highly potent with IC50 < 2 µM and more selective than doxorubicin. | nih.gov |
Enzyme Inhibition Studies of this compound Analogues
The structural features of this compound analogues make them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This has been a focal point of research, particularly in the context of viral diseases and other pathological conditions.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govfrontiersin.orgnih.gov Several studies have investigated the potential of this compound derivatives and related structures as PLpro inhibitors. These small molecules can disrupt the protease's function, thereby hindering the viral life cycle. nih.govfrontiersin.org
Research has identified that certain thiazole derivatives and symmetrical disulfide compounds can act as efficient PLpro inhibitors, with some displaying dissociation constants (Kd) in the micromolar range. researchgate.net For instance, two disulfide derivatives showed a six-fold higher potency for PLpro over the main protease (Mpro), with a Kd value of 0.5 µM. researchgate.net Molecular modeling studies have provided insights into the binding interactions, showing that inhibitors can form hydrogen bonds with key residues like ASP164 and Gln269 in the SARS-CoV-2 PLpro active site. nih.gov
The development of these inhibitors often builds upon previous work with SARS-CoV-1 PLpro, as the active sites of the two proteases are highly conserved. frontiersin.org For example, GRL-0617, a known inhibitor of SARS-CoV PLpro, also effectively inhibits SARS-CoV-2 PLpro, confirming the viability of this target. frontiersin.org
Modulation of Other Relevant Enzymes
Beyond viral proteases, derivatives of this compound have been evaluated for their inhibitory effects on a range of other enzymes implicated in various diseases. These include urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. The broad-spectrum inhibitory potential highlights the versatility of this chemical scaffold.
For example, arylpropionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which is the basis for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org While specific inhibition data for this compound against the full panel of enzymes listed is not extensively detailed in the provided context, the general class of arylpropionic acids demonstrates a wide range of enzyme-modulating activities. researchgate.netijpsr.com
Mechanistic Biochemical Investigations of Enzyme-Ligand Interactions
Understanding the mechanics of how these derivatives bind to and inhibit enzymes is crucial for rational drug design. Mechanistic studies often involve determining binding affinity (Kd) and inhibition kinetics. researchgate.net
For PLpro inhibitors, kinetic studies have shown that some compounds act as competitive inhibitors. nih.gov This means they bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov For example, the amide NH of an inhibitor might form a hydrogen bond with the side chain of an aspartate residue, while the carbonyl group interacts with glutamine residues. nih.gov
In some cases, inhibition can be covalent, as seen with certain disulfide derivatives that bind to both PLpro and Mpro. researchgate.net Mass spectrometry is a key technique used to confirm such covalent modifications. researchgate.net The determination of inhibition constants (Ki) provides a quantitative measure of an inhibitor's potency, with lower values indicating stronger binding. nih.gov
Table 2: Enzyme Inhibition by this compound Analogues and Related Compounds
| Enzyme Target | Inhibitor Class/Derivative | Key Mechanistic Finding | Reference |
|---|---|---|---|
| SARS-CoV-2 PLpro | Aromatic disulfide derivatives | Efficient inhibition with Kd values in the micromolar range (e.g., 0.5 µM); covalent binding confirmed by mass spectrometry. | researchgate.net |
| SARS-CoV-2 PLpro | Small molecule sulfonamide derivatives | Binding stabilized by hydrogen bonds with active site residues (ASP164, Gln269). | nih.gov |
| Porcine Pancreatic Phospholipase A2 | Acylamino analogues of phospholipids | Acts as a potent competitive inhibitor when the acylamino group replaces the susceptible ester bond. | nih.gov |
Anti-inflammatory and Analgesic Research on this compound Derivatives
The anti-inflammatory and analgesic properties of arylpropionic acids are well-established, with many compounds in this class used clinically as NSAIDs. researchgate.netijpsr.comhumanjournals.com Research into this compound derivatives has explored their potential to modulate inflammatory responses at the cellular and molecular level.
In Vitro Modulation of Inflammatory Cytokines and Mediators
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various interleukins (e.g., IL-2). researchgate.netnih.govjiaci.org The ability of a compound to suppress the production of these mediators is a key indicator of its anti-inflammatory potential.
Studies have shown that derivatives of propanoic acid can significantly reduce the release of inflammatory cytokines. For instance, certain 1,2,4-triazole (B32235) derivatives incorporating a propanoic acid moiety have demonstrated a notable reduction in TNF-α and IFN-γ levels. researchgate.net Similarly, another derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was found to decrease the levels of Immunoglobulin E (IgE), Immunoglobulin A (IgA), Immunoglobulin M (IgM), IL-2, and TNF-α, suggesting a broad anti-inflammatory and potential antiallergic profile. researchgate.net
The mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. nih.gov By suppressing the activation of such pathways, these compounds can effectively downregulate the expression of a wide array of inflammatory genes. nih.gov For example, some propionic acid derivatives have been shown to increase the expression of immune-related genes in vitro, indicating a complex interaction with the immune system. nih.gov
Table 3: Modulation of Inflammatory Mediators by Propionic Acid Derivatives
| Derivative Class | Modulated Cytokine/Mediator | Effect | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives with propanoic acid | TNF-α, IFN-γ | Significant reduction in release | researchgate.net |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | IgE | Reduced levels | researchgate.net |
| IgA | Reduced levels | researchgate.net | |
| IgM | Reduced levels | researchgate.net | |
| IL-2 | Reduced levels | researchgate.net | |
| TNF-α | Reduced levels | researchgate.net |
Exploration of Cellular and Molecular Anti-inflammatory Pathways
Derivatives of aryl propionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism involves the suppression of prostaglandin (B15479496) biosynthesis through the inhibition of the cyclooxygenase (COX) enzyme. orientjchem.org Research into derivatives of this compound and related structures has sought to elucidate their specific interactions with cellular and molecular inflammatory pathways, often revealing mechanisms that go beyond simple COX inhibition.
Studies have shown that modifying the carboxylate group of NSAIDs can lead to enhanced anti-inflammatory activity with a better side-effect profile. orientjchem.org The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the expression and activity of key signaling molecules and pathways involved in the inflammatory cascade. For instance, the organogermanium compound 3-(trihydroxygermyl)propanoic acid (THGP) has been shown to suppress the nuclear translocation of NF-κB in stimulated THP-1 cells. mdpi.com This inhibition leads to a reduction in the mRNA expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com The mechanism involves the formation of a complex with adenosine, which in turn activates adenosine–NR4A2 signaling. mdpi.com
Furthermore, investigations into various propanoic acid derivatives have demonstrated a broad range of immunomodulatory effects. The synthesis of 1,2,4-triazole derivatives that incorporate a propanoic acid moiety has yielded compounds with significant anti-inflammatory effects, capable of reducing the release of cytokines like TNF-α and Interferon-gamma (IFN-γ). researchgate.netsmujo.id Similarly, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid has exhibited both anti-inflammatory and antiallergic activities by reducing the levels of IgE, IgA, IgM, IL-2, and TNF-α. researchgate.netsmujo.id Some research also suggests that 2-p-tolylamino propionic acid may act as an inhibitor of phospholipase A2 (PLA2), a key enzyme in inflammatory processes. smolecule.com
| Compound/Derivative Class | Observed Anti-inflammatory Activity | Affected Molecular Targets/Pathways | Citation |
|---|---|---|---|
| 1,2,4-Triazole derivatives with propanoic acid moiety | Reduced release of inflammatory cytokines. | TNF-α, IFN-γ | researchgate.net, smujo.id |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Demonstrated anti-inflammatory and antiallergic activities. | Reduced levels of IgE, IgA, IgM, IL-2, TNF-α | researchgate.net, smujo.id |
| 3-(trihydroxygermyl)propanoic acid (THGP) | Suppressed inflammasome activation. | Inhibition of NF-κB nuclear translocation; reduced mRNA expression of TNF-α and IL-6. | mdpi.com |
| Aryl Propionic Acid Derivatives | Inhibition of prostaglandin biosynthesis. | Cyclooxygenase (COX) enzyme inhibition. | orientjchem.org |
| 2-p-Tolylamino propionic acid | Potential inhibition of inflammatory enzymes. | Phospholipase A2 (PLA2) | smolecule.com |
Neurological Activity Investigations of β-Amino Acid Analogues (e.g., Antiseizure Properties)
β-Amino acids, including this compound, are of growing interest in neuroscience due to their structural similarity to neurotransmitters and their potential to modulate neuronal activity. mmsl.cz A significant body of research has focused on their potential as antiseizure agents, largely because many effective anticonvulsant drugs work by enhancing GABAergic inhibition, and β-amino acids can be designed as GABA analogs. nih.gov
Research into novel cyclopropyl (B3062369) β-amino acid analogues of the established anticonvulsant drugs pregabalin (B1679071) and gabapentin (B195806) has yielded promising results. These analogues have been shown to be potent binders to the α2-δ subunit of voltage-gated calcium channels, a key target for antiepileptic drugs. acs.org One such compound demonstrated in vivo anticonvulsant effects, highlighting the therapeutic potential of this chemical class. acs.org The mechanism of action for many antiseizure drugs involves restoring the balance between excitation and inhibition in the brain, often by enhancing the function of GABA_A receptors. nih.gov
The investigation of β-amino acid derivatives extends to various molecular frameworks. For example, 7-membered alicyclic β-amino acid derivatives have been specifically explored for their potential in treating neurological disorders. mmsl.cz Furthermore, heterocyclic β-amino acids like (R)-β-proline have been found to act as selective inhibitors of gamma-aminobutyric acid (GABA) uptake. mmsl.cz Studies on amino acid hydantoin (B18101) derivatives have demonstrated significant anticonvulsant properties in internationally recognized models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. ffhdj.com
| β-Amino Acid Analogue/Derivative | Observed Neurological Activity | Potential Mechanism/Target | Citation |
|---|---|---|---|
| Novel cyclopropyl β-amino acid analogues | Anticonvulsant effects in vivo. | Potent binders of the α2-δ subunit of voltage-gated calcium channels. | acs.org |
| 7-Membered alicyclic β-amino acid derivatives | Investigated for neurological disorders. | Not specified. | mmsl.cz |
| (R)-β-proline | Selective inhibitor of GABA uptake. | GABA transport systems. | mmsl.cz |
| Amino acid hydantoin derivatives | Anticonvulsant effects in MES and PTZ seizure models. | Not specified. | ffhdj.com |
Plant Biological Activity Studies of this compound Derivatives (e.g., Plant Growth Promotion)
The biological activities of this compound derivatives are not limited to animal models; they also exert significant effects on plant life. Research has uncovered that specific derivatives can act as potent plant growth regulators.
A key finding in this area comes from the study of N,N-disubstituted β-amino acids with thiazole substituents. Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to actively promote the growth of rapeseed. researchgate.netresearchgate.netresearchgate.net Beyond simply increasing biomass, this compound was also shown to increase the seed yield and, importantly, the oil content of the rapeseed. researchgate.netresearchgate.netresearchgate.net These findings suggest a role for such compounds in agricultural applications to enhance crop productivity and value.
Conversely, not all derivatives promote growth. Studies on other related structures, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, have demonstrated root growth-inhibitory activity towards rape seedlings. nih.gov This highlights the structural specificity required for a desired biological outcome, where small molecular changes can shift the compound's function from growth promotion to inhibition.
| Compound | Plant Species | Observed Biological Activity | Citation |
|---|---|---|---|
| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed | Promoted growth, increased seed yield, and increased oil content. | researchgate.net, researchgate.net, researchgate.net |
| 2- and 3-(Chloroacetylamino)-3-(2-furyl)propanoic acids | Rape seedlings | Exhibited 51-55% root growth-inhibitory activity at 1.0x10(-4) M. | nih.gov |
Future Directions and Emerging Research Avenues for 3 O Tolylamino Propionic Acid Studies
Development of Novel and Efficient Synthetic Routes for N-Arylamino Propanoic Acids
The synthesis of N-arylamino propanoic acids, including 3-o-Tolylamino-propionic acid, is a cornerstone of their study and application. Future research will prioritize the development of novel and more efficient synthetic methodologies. A significant focus will be on creating greener and more sustainable processes that minimize waste and utilize less hazardous reagents.
One promising approach is the use of enzymatic synthesis, such as employing phenylalanine amino mutase (PAM), which can catalyze the stereoselective isomerization of α-aryl amino acids to their β-aryl counterparts. rug.nl This method offers high enantiomeric excess and operates under mild, aqueous conditions. Additionally, advancements in catalytic systems, including the use of novel metal catalysts and organocatalysts, are expected to provide more direct and atom-economical routes to these compounds. Researchers are also exploring one-pot syntheses and flow chemistry techniques to improve efficiency, reduce reaction times, and simplify purification processes. The development of synthetic routes that allow for the facile introduction of a wide range of substituents on both the aromatic ring and the propionic acid backbone will be crucial for generating diverse libraries of compounds for screening. researchgate.net
Comprehensive Structure-Activity/Property Relationship Mapping Through High-Throughput Screening and Computational Chemistry
A deep understanding of the relationship between the chemical structure of this compound derivatives and their biological activity or physical properties is essential for targeted drug design and materials science applications. Future research will heavily rely on the integration of high-throughput screening (HTS) and computational chemistry to map these structure-activity relationships (SAR) and structure-property relationships (SPR) comprehensively. drugdesign.org
HTS allows for the rapid screening of large libraries of compounds against various biological targets or for specific properties. alitheagenomics.comnih.gov This empirical data provides the foundation for building robust SAR models. drugdesign.org Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, will be employed to analyze the HTS data and identify key structural features that govern activity. researchgate.net Molecular docking and molecular dynamics simulations will provide insights into the binding modes of these compounds with their biological targets, helping to rationalize observed activities and guide the design of more potent and selective molecules. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing will accelerate the discovery of lead compounds with optimized properties.
Advanced Mechanistic Elucidation of Biological Activities and Target Identification
While preliminary studies have suggested potential biological activities for N-arylamino propanoic acid derivatives, a detailed understanding of their mechanisms of action remains a critical area for future investigation. Advanced methodologies will be employed to elucidate the precise molecular pathways through which these compounds exert their effects and to identify their specific cellular targets.
Chemical proteomics has emerged as a powerful tool for target identification. mdpi.com This approach utilizes chemical probes, often based on the compound of interest, to capture and identify binding partners within a complex biological sample. mdpi.com Techniques like affinity chromatography coupled with mass spectrometry can reveal the proteins that directly interact with this compound derivatives. mdpi.com Furthermore, understanding how these compounds modulate cellular signaling pathways will be crucial. This can be achieved through a variety of cell-based assays that measure changes in protein expression, phosphorylation status, and other downstream signaling events. The ultimate goal is to connect the binding of the compound to a specific target with a measurable functional outcome in the cell. escholarship.org
Exploration of New Therapeutic and Industrial Applications of this compound Derivatives
The structural versatility of this compound derivatives suggests a broad range of potential applications in both medicine and industry. Future research will focus on exploring these untapped possibilities.
In the therapeutic arena, these compounds will be investigated for a variety of diseases. For instance, derivatives of similar N-aryl amino acids have shown promise as antimicrobial agents, particularly against drug-resistant bacteria. nih.gov Research will likely expand to evaluate their potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netresearchgate.net The ability to fine-tune the structure of these compounds allows for the optimization of their activity against specific therapeutic targets. nih.gov
In the industrial sector, propionic acid and its derivatives are already used in a variety of applications, including as food preservatives, in the synthesis of plastics, and as chemical intermediates. dow.com The unique properties of this compound, such as its aromatic and amino functionalities, could lead to the development of novel polymers, coatings, and other functional materials. dow.com Its role as a building block in organic synthesis will also continue to be explored for the creation of more complex and valuable molecules. smolecule.com
Integration of Multi-Omics and Systems Biology Approaches in Understanding Compound Interactions
To gain a holistic understanding of how this compound and its derivatives interact with biological systems, future research will increasingly integrate multi-omics and systems biology approaches. frontiersin.org This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to construct a comprehensive picture of the compound's effects. mdpi.com
By combining these large datasets, researchers can move beyond a one-target, one-drug paradigm and appreciate the complex network of interactions that a compound can induce. frontiersin.orgnih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns following treatment with a compound, while metabolomic analysis can identify alterations in metabolic pathways. frontiersin.org Systems biology then uses computational models to integrate these different data types and to simulate the behavior of the entire biological system in response to the compound. mdpi.comnih.gov This powerful approach can help to predict potential off-target effects, identify biomarkers of efficacy, and uncover novel mechanisms of action, ultimately leading to a more rational and effective development of new therapeutic and industrial agents. nih.govcore.ac.uk
Q & A
Q. What are the established synthetic routes for 3-o-Tolylamino-propionic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling reactions between o-toluidine derivatives and propionic acid precursors. A common approach is the nucleophilic substitution of halogenated propionic acid derivatives with o-toluidine under basic conditions. For example, reacting 3-chloropropionic acid with o-toluidine in the presence of a base like triethylamine can yield the target compound . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Purification often employs column chromatography or recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the toluidine aromatic protons (6.8–7.2 ppm) and the propionic acid backbone (δ 2.5–3.5 ppm for CH groups) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Purity >95% is standard for research-grade material .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 194.1 .
Q. What are the documented biological roles of this compound in cellular assays?
The compound is reported to modulate apoptosis and tumor suppression pathways, potentially through interactions with kinases or transcription regulators. For example, it inhibits caspase-3 activation in HeLa cells at IC values of 10–20 µM, as measured via Annexin V assays . Researchers should validate activity using dose-response curves and include negative controls (e.g., untreated cells) to rule out nonspecific effects.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products like N-alkylated derivatives?
By-product formation often arises from over-alkylation of the toluidine amino group. Strategies include:
- Stoichiometric Control : Limiting the molar excess of halogenated propionic acid precursors to ≤1.2 equivalents .
- Catalytic Systems : Using phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures .
- In Situ Monitoring : Employing TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. How should conflicting data on the compound’s solubility in aqueous buffers be resolved?
Discrepancies in solubility (e.g., 2–5 mg/mL in PBS) may stem from pH-dependent ionization. Methodological solutions include:
- pH Adjustment : Solubility increases at pH >7 due to deprotonation of the carboxylic acid group.
- Co-Solvents : Use 10% DMSO or ethanol to enhance dissolution without disrupting cell viability in biological assays .
- Derivatization : Converting the acid to a sodium salt improves aqueous compatibility .
Q. What experimental approaches can clarify contradictory reports on its pro-apoptotic vs. anti-apoptotic effects?
Contradictory findings may arise from cell-type specificity or assay conditions. Researchers should:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 vs. HEK293) and apoptosis markers (e.g., caspase-3, PARP cleavage) .
- Control for Metabolites : Test for degradation products via LC-MS to ensure observed effects are from the parent compound.
- Pathway Profiling : Employ phosphoproteomics or RNA-seq to identify differential pathway activation (e.g., MAPK vs. PI3K) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets like Bcl-2 or EGFR .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the toluidine ring) with apoptotic activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .
Methodological Best Practices
- Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SD. Use commercial standards (e.g., Santa Cruz Biotechnology’s reference material) for calibration .
- Safety Protocols : Follow OSHA guidelines for handling amines and acids, including fume hood use and PPE (gloves, lab coats) .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical data reproducibility (e.g., CAS number verification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
